5-Amino-2-picoline chemical properties and structure
5-Amino-2-picoline chemical properties and structure
An In-depth Technical Guide to 5-Amino-2-picoline for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 5-Amino-2-picoline (also known as 5-amino-2-methylpyridine or 6-methylpyridin-3-amine). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties and Structure
5-Amino-2-picoline is a substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both an electron-donating amino group and a methyl group, makes it a valuable precursor for a wide range of heterocyclic compounds.[1] At room temperature, it typically appears as a white to light yellow or brown crystalline solid.[2] It exhibits moderate solubility in water and good solubility in organic solvents such as ethanol (B145695) and acetone.[2][3]
Quantitative Data Summary
The key physicochemical properties of 5-Amino-2-picoline are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-methylpyridin-3-amine | [1][4] |
| Synonyms | 5-Amino-2-picoline, 5-Amino-2-methylpyridine | [5][6] |
| CAS Number | 3430-14-6 | [4][7] |
| Molecular Formula | C₆H₈N₂ | [4][7] |
| Molecular Weight | 108.14 g/mol | [4][7] |
| Appearance | White to light brown solid | [2][3] |
| Melting Point | 95-99 °C | [7] |
| SMILES | Cc1ccc(N)cn1 | [7] |
| InChI Key | UENBBJXGCWILBM-UHFFFAOYSA-N | [4][7] |
Chemical Structure
The chemical structure of 5-Amino-2-picoline consists of a pyridine ring substituted with a methyl group at position 2 and an amino group at position 5.
Caption: 2D structure of 5-Amino-2-picoline.
Experimental Protocols
5-Amino-2-picoline is a crucial intermediate in organic synthesis.[3] A common and effective method for its preparation is through the chemical reduction of its nitro precursor, 2-methyl-5-nitropyridine (B155877).[3]
Synthesis via Reduction of 2-Methyl-5-nitropyridine
This protocol describes the synthesis of 5-Amino-2-picoline by reducing 2-methyl-5-nitropyridine with iron powder in an acidic medium.
Materials:
-
2-methyl-5-nitropyridine
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Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
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Ethanol (EtOH)
-
Water (H₂O)
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Sodium Hydroxide (B78521) (NaOH) solution (e.g., 5M)
-
Ethyl Acetate (EtOAc)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Stirring plate and magnetic stir bar
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Separatory funnel
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Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, create a suspension of iron powder in a 1:1 mixture of ethanol and water.
-
Acidification: Slowly add concentrated hydrochloric acid to the stirred suspension. The mixture will heat up.
-
Addition of Starting Material: Once the iron is activated, add a solution of 2-methyl-5-nitropyridine in ethanol dropwise to the reaction mixture.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the iron salts.
-
Neutralization and Extraction: Make the filtrate alkaline by adding sodium hydroxide solution. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 5-Amino-2-picoline.
Caption: Experimental workflow for the synthesis of 5-Amino-2-picoline.
Role in Drug Development
5-Amino-2-picoline is not typically a pharmacologically active agent itself but serves as a vital intermediate for synthesizing a wide array of biologically active molecules.[2] Its structure is a key component in the development of antibacterial, anti-inflammatory, and cardiovascular drugs.[3] It is particularly valuable in creating kinase inhibitors and compounds active in the central nervous system (CNS).[1]
A notable application is its use as a precursor in the synthesis of COX-2 (Cyclooxygenase-2) inhibitors. The derivative 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone, which is prepared from 5-Amino-2-picoline, is a key intermediate for this important class of anti-inflammatory drugs.[8]
Caption: Logical relationship of 5-Amino-2-picoline in drug synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Amino-2-methylpyridine Manufacturer & Supplier in China | CAS 1603-40-3 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. 3-Amino-6-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data, Price – High Quality Bulk Wholesale [pipzine-chem.com]
- 4. 5-Amino-2-methylpyridine | C6H8N2 | CID 243313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3430-14-6|6-Methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. 5-Amino-2-methylpyridine 97 3430-14-6 [sigmaaldrich.com]
- 8. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

